1-(3-chlorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole
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Overview
Description
The compound "1-(3-chlorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole" is a derivative of the imidazole class, which is known for its biological activity and potential use in pharmaceuticals. Imidazole derivatives have been extensively studied due to their antimicrobial properties and their ability to interact with various biological targets.
Synthesis Analysis
The synthesis of imidazole derivatives typically involves the formation of the imidazole ring followed by various substitution reactions to introduce different functional groups. For instance, the synthesis of 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole was achieved via 1,3 dipolar cycloaddition, which is a common method for constructing five-membered rings such as imidazole . Similarly, the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole involved a condensation/cyclisation reaction, indicating that similar strategies could be employed for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, the crystal structure of 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole revealed that the phenyl rings and the imidazole ring are planar, with significant torsion observed in some of the bonds . This information is crucial for understanding the three-dimensional conformation of the molecule and its potential interactions with biological targets.
Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions, including substitutions, oxidations, and reductions, which can modify their biological activity. The presence of electron-withdrawing or electron-donating groups can influence the reactivity of the imidazole ring. For instance, the presence of a good electron-withdrawing group at C-2 was found to be necessary for antibacterial activity against MRSA in analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and stability, are important for their practical application. Spectroscopic methods like FT-IR, NMR, and UV-Vis are used to characterize these compounds and confirm their structure . Quantum chemical calculations can also provide insights into the electronic properties, such as the distribution of electron density and the energy of frontier molecular orbitals, which are relevant for understanding the reactivity and interaction with biological molecules .
Scientific Research Applications
Imidazole Derivatives and Their Antitumor Activity
Imidazole derivatives, including bis(2-chloroethyl)amino derivatives of imidazole, 4(5)-aminoimidazol-5(4)-carboxamide, and others, have been reviewed for their antitumor activity. These compounds are of interest for the development of new antitumor drugs and the synthesis of compounds with diverse biological properties. Some have advanced to preclinical testing, highlighting the potential of imidazole derivatives in cancer research (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles
Research on the synthesis of 4-phosphorylated 1,3-azoles, including imidazoles, explores their chemical and biological properties. This work involves creating imidazole derivatives with potential insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative activity. The study provides a framework for synthesizing and studying the properties of such derivatives, which could be relevant to the compound of interest (Abdurakhmanova, E., Kondratyuk, K. M., Holovchenko, O., & Brovarets, V., 2018).
Antimicrobial Activities of Imidazole
A literature review on the antimicrobial activities of imidazole highlighted its use in manufacturing anti-fungal drugs and its role as an intermediary in synthesizing some pesticides and insecticides. The review emphasizes the active drug properties of imidazole for microbial resistance and suggests the synthesis of more imidazole derivatives to inhibit new strains of organisms, indicating the compound's potential in antimicrobial research (2022).
Therapeutic Versatility of Imidazo[2,1-b]-Thiazoles
A comprehensive review covering the pharmacological activities of imidazo[2,1-b]thiazole derivatives developed between 2000-2018 showcases their versatility. These derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antiviral properties. This review can provide insights into designing imidazole-based compounds for various therapeutic applications, potentially relevant to the compound of interest (Shareef, M., Khan, I., Babu, B. N., & Kamal, A., 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(3-chlorophenyl)-2-(2-methylpropylsulfanyl)-5-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2S/c1-14(2)13-23-19-21-12-18(15-7-4-3-5-8-15)22(19)17-10-6-9-16(20)11-17/h3-12,14H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUCUUBKKLKRIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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